molecular formula C24H31BrN2O2 B8026401 Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate CAS No. 1951439-86-3

Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate

Cat. No.: B8026401
CAS No.: 1951439-86-3
M. Wt: 459.4 g/mol
InChI Key: BRLFIBLWGQYHOO-PSWAGMNNSA-N
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Description

Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core, substituted with a butyl ester, a bromo group, and an isoindoline moiety. The stereochemistry at positions 3a and 7a is vital for its biological activity and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate typically begins with the formation of the quinoline core, followed by selective bromination. A common route involves the use of 6-bromoquinoline-2-carboxylic acid, which undergoes esterification with butanol in the presence of a strong acid catalyst such as sulfuric acid.

The next step involves the incorporation of the isoindoline ring. This can be achieved through a multi-step process including reduction, cyclization, and stereoselective methylation. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed, while cyclization often requires conditions like heating with a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve continuous flow methods to enhance efficiency and yield. Automation in the form of computer-controlled reactors could ensure precise control over reaction conditions, optimizing each step from esterification to final product isolation.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: : Conversion of the isoindoline ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: : Reduction of the quinoline core to form tetrahydroquinoline derivatives is possible using agents like palladium on carbon (Pd/C) under hydrogen gas (H2).

  • Substitution: : Halogen substitution reactions are feasible, where the bromo group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: : Palladium on carbon (Pd/C), hydrogen gas (H2), lithium aluminum hydride (LiAlH4)

  • Nucleophiles for Substitution: : Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Depending on the reaction conditions, the major products can vary significantly. Oxidation typically leads to ketones or carboxylic acids, while reduction can produce a range of hydrogenated derivatives. Substitution reactions often yield quinoline derivatives with modified side chains.

Scientific Research Applications

Chemistry

In chemistry, Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate serves as a building block for synthesizing more complex molecules. It is used in the preparation of heterocyclic compounds and as a precursor for catalytic studies.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine

In medicine, there is interest in its pharmacological properties, including its potential as an anti-inflammatory or antimicrobial agent. Research is ongoing to determine its efficacy and safety in therapeutic applications.

Industry

Industrially, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for material science applications, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate exerts its effects involves interaction with specific molecular targets. Its quinoline core allows it to intercalate into DNA, affecting gene expression. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

When compared with similar compounds, Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate stands out due to its unique structural features, such as the isoindoline ring and the specific stereochemistry at positions 3a and 7a.

List of Similar Compounds

  • 6-Bromoquinoline-2-carboxylate derivatives

  • Isoindoline-containing quinolines

  • Tetrahydroquinoline analogs

Each of these similar compounds offers different reactivity and applications, but none combine the same set of functional groups and stereochemistry, making this compound a unique entity in its class.

Biological Activity

Chemical Structure and Properties

The chemical structure of Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate can be analyzed as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O₂
  • Molecular Weight : 392.25 g/mol
  • IUPAC Name : Butyl 6-bromo-4-(3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate

The presence of a bromine atom and a quinoline moiety suggests potential interactions with biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures to Butyl 6-bromo-4-(3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate exhibit significant antimicrobial properties. For instance, studies on quinoline derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Inhibition of Photosynthetic Electron Transport

Quinoline derivatives have also been investigated for their ability to inhibit photosynthetic electron transport (PET). In particular, modifications in the quinoline structure can enhance PET-inhibiting activity. For example, a structurally similar compound demonstrated an IC₅₀ value of 16.3 µmol/L against PET in spinach chloroplasts . This suggests that Butyl 6-bromo-4-(3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate may possess similar properties that could be explored further.

Structure-Activity Relationship (SAR)

The biological activity of Butyl 6-bromo-4-(3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate can be influenced by its structural components. The presence of the isoindole moiety is critical for enhancing interaction with biological targets. A study highlighted that modifications in the alkyl chain length and branching significantly impacted the activity against M. tuberculosis, suggesting a direct relationship between structure and biological efficacy .

Case Study 1: Antimycobacterial Activity

In a controlled study examining various quinoline derivatives, Butyl 6-bromo compounds exhibited notable antimycobacterial activity. The study compared the effectiveness of these compounds against standard treatments such as isoniazid and pyrazinamide. Results indicated that certain derivatives showed enhanced efficacy with lower toxicity profiles .

Properties

IUPAC Name

butyl 4-[(3aR,7aS)-3a,7a-dimethyl-1,3,4,5,6,7-hexahydroisoindol-2-yl]-6-bromoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BrN2O2/c1-4-5-12-29-22(28)20-14-21(18-13-17(25)8-9-19(18)26-20)27-15-23(2)10-6-7-11-24(23,3)16-27/h8-9,13-14H,4-7,10-12,15-16H2,1-3H3/t23-,24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLFIBLWGQYHOO-PSWAGMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CC4(CCCCC4(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3C[C@]4(CCCC[C@]4(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001107940
Record name 2-Quinolinecarboxylic acid, 6-bromo-4-[(3aR,7aS)-octahydro-3a,7a-dimethyl-2H-isoindol-2-yl]-, butyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001107940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-86-3
Record name 2-Quinolinecarboxylic acid, 6-bromo-4-[(3aR,7aS)-octahydro-3a,7a-dimethyl-2H-isoindol-2-yl]-, butyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinecarboxylic acid, 6-bromo-4-[(3aR,7aS)-octahydro-3a,7a-dimethyl-2H-isoindol-2-yl]-, butyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001107940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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